molecular formula C23H21N3O2S B2414037 N-ethyl-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-phenylacetamide CAS No. 1206985-69-4

N-ethyl-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-phenylacetamide

Cat. No.: B2414037
CAS No.: 1206985-69-4
M. Wt: 403.5
InChI Key: ROSZXOJSQPNFEA-UHFFFAOYSA-N
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Description

N-ethyl-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-phenylacetamide is a complex organic compound with a unique structure that includes a thienopyrimidine core

Mechanism of Action

Target of Action

The primary targets of N-ethyl-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-phenylacetamide are currently unknown. This compound belongs to the thieno[3,2-d]pyrimidines class of chemical compounds , which are known to have diverse biological activities . .

Biochemical Pathways

Thieno[3,2-d]pyrimidines are known to be involved in a variety of biological activities , suggesting that they may affect multiple biochemical pathways.

Pharmacokinetics

It is noted that the degree of lipophilicity of a drug, ie, its affinity for a lipid environment, allows it to diffuse easily into cells . This could suggest that this compound may have good bioavailability, but further studies would be needed to confirm this.

Result of Action

As a member of the thieno[3,2-d]pyrimidines class of compounds, it is likely to have diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-phenylacetamide typically involves multiple steps, starting with the formation of the thienopyrimidine core. This can be achieved through a series of condensation reactions involving appropriate starting materials such as thiophene derivatives and pyrimidine precursors. The final step often involves the acylation of the intermediate compound with N-ethyl-N-phenylacetamide under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.

Scientific Research Applications

N-ethyl-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-phenylacetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules are of interest for understanding biochemical pathways.

    Medicine: Potential therapeutic applications are being explored, including its use as a lead compound for drug development.

    Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thienopyrimidine derivatives and acylated aromatic compounds. Examples include:

  • N-methyl-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-phenylacetamide
  • 4-methoxyphenethylamine

Uniqueness

N-ethyl-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-phenylacetamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-ethyl-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2S/c1-3-26(18-7-5-4-6-8-18)20(27)13-25-15-24-21-19(14-29-22(21)23(25)28)17-11-9-16(2)10-12-17/h4-12,14-15H,3,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROSZXOJSQPNFEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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